4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic organic compound notable for its potential applications in medicinal chemistry. It is classified as a pyrazolo[1,5-a]pyridine derivative, which are compounds of interest in pharmaceutical research due to their biological activity. The compound's structure includes a bromine atom and a methoxy group, contributing to its unique chemical properties.
The compound can be synthesized through various methods, primarily involving the Vilsmeier-Haack formylation reaction. It is categorized under the broader class of pyrazolo[1,5-a]pyridines, which are known for their diverse pharmacological activities, including anti-cancer properties. The specific chemical identity of 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is designated by the International Union of Pure and Applied Chemistry name and has a CAS number of 2068065-03-0 .
The synthesis of 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves several key steps:
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves interaction with biological targets such as enzymes or receptors within cells. This interaction can lead to inhibition or activation of specific pathways associated with disease processes, particularly in cancer treatment scenarios where such compounds are designed to interfere with tumor growth mechanisms.
The physical properties include:
Chemical properties include:
These properties are crucial for determining the compound's behavior in various chemical environments and its suitability for specific applications in research and industry .
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer pathways. Its derivatives are being explored for their potential antitumor activities. Research indicates that compounds derived from this structure may inhibit specific kinases involved in cancer progression, making them valuable candidates in drug development pipelines aimed at treating various malignancies .
Retrosynthetic deconstruction of 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde reveals two strategic bond disconnections: the aldehyde functionality and the carbon-bromine bond at the 4-position. The aldehyde group suggests late-stage oxidation of a hydroxymethyl precursor or direct introduction via Vilsmeier-Haack formylation. The pyrazolo[1,5-a]pyridine core is traced to cyclization between aminopyridines and electrophilic synthons, with 3-amino-4-methoxypyridine serving as a plausible precursor. Bromine may be installed either pre- or post-cyclization, but electronic considerations favor post-cyclization electrophilic aromatic substitution due to the methoxy group’s strong +M effect at the 6-position directing electrophiles to C4 [1] [6].
Two viable routes emerge:
Table 1: Retrosynthetic Pathways Comparison
Disconnection Order | Key Intermediate | Advantages | Challenges |
---|---|---|---|
Cyclization-first | 6-Methoxypyrazolo[1,5-a]pyridine | Fewer steps; higher overall yield | Requires high regioselective bromination |
Pre-functionalized pyridine | 3-Amino-5-bromo-2-methoxypyridine | Guaranteed regiochemistry | Sensitive intermediates; lower cyclization yields |
The C4-bromine in 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde serves as an activation site for transition-metal-catalyzed cross-coupling, enabling structural diversification. Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids proceed efficiently at 80–100°C using tetrakis(triphenylphosphine)palladium(0) (1–5 mol%) and copper iodide co-catalyst in diisopropylamine solvent. This system achieves >85% conversion for electron-neutral and electron-rich aryl groups but requires higher temperatures (110–120°C) for electron-deficient partners due to reduced transmetalation rates [5] [8].
Sonogashira reactions with terminal alkynes exhibit exceptional efficacy under similar conditions, forming 4-alkynyl derivatives crucial for fragment-based drug discovery scaffolds. Key parameters include:
Table 2: Cross-Coupling Optimization Parameters
Reaction Type | Optimal Catalyst System | Temperature | Yield Range | Key Side Reaction |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ (3 mol%)/CuI (10 mol%) | 80°C | 75–92% | Protodebromination |
Sonogashira | Pd(PPh₃)₄ (5 mol%)/CuI (5 mol%) | 80°C | 82–95% | Alkyne homocoupling |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos (2.5 mol%) | 100°C | 68–85% | Dehalogenation |
Regioselective bromination at C4 is achieved through electrophilic aromatic substitution (EAS) directed by the C6-methoxy group. Experimental evidence confirms that bromination of 6-methoxypyrazolo[1,5-a]pyridine with bromine in acetic acid at 25°C yields 4-bromo isomer as the major product (>90% regioselectivity), attributable to resonance donation from the methoxy group activating the para-position relative to the oxygen. This contrasts sharply with unsubstituted pyrazolo[1,5-a]pyridine, where bromination occurs preferentially at C3 [1] [6].
Methoxylation is optimally performed pre-cyclization due to:
Critical to success is protecting the aldehyde during methoxylation. In situ acetal formation using ethylene glycol/p-toluenesulfonic acid prevents reduction to hydroxymethyl under copper catalysis while allowing deprotection with aqueous acid post-reaction.
The aldehyde group in 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is vulnerable to nucleophilic attack, oxidation, and reduction during synthesis. Three protection strategies demonstrate efficacy:
Comparative stability studies reveal that dimethyl acetals partially decompose under Sonogashira conditions (Pd/Cu, amine base), whereas 1,3-dioxolanes remain intact. Crucially, protection must precede bromination when using N-bromosuccinimide (NBS), as unprotected aldehydes undergo rapid α-bromination. Post-protection, bromination yields exceed 85% without aldehyde degradation .
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: